1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate
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Overview
Description
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is a chemical compound with the molecular formula C10H15BrO5. It is known for its complex molecular structure and versatility in various scientific research applications. This compound is often utilized in the synthesis of other chemicals and materials due to its unique properties.
Preparation Methods
The synthesis of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate typically involves multiple steps. One common method includes the bromination of an appropriate precursor followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate can be compared with similar compounds such as:
1-Ethyl 5-methyl 2-(2-chloroacetyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
1-Ethyl 5-methyl 2-(2-iodoacetyl)pentanedioate: Contains an iodine atom instead of bromine.
1-Ethyl 5-methyl 2-(2-fluoroacetyl)pentanedioate: Contains a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo due to the presence of the bromine atom.
Properties
IUPAC Name |
1-O-ethyl 5-O-methyl 2-(2-bromoacetyl)pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO5/c1-3-16-10(14)7(8(12)6-11)4-5-9(13)15-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDKCOHNOMLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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